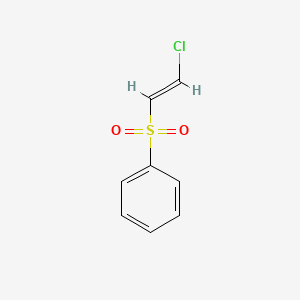

1-Phenylsulfonyl-2-chloroethene

Description

1-Phenylsulfonyl-2-chloroethene is a chlorinated ethene derivative featuring a phenylsulfonyl substituent. This compound belongs to a class of sulfonated alkenes, where the sulfonyl group (SO₂Ph) and chlorine atom are positioned on adjacent carbons of the ethene backbone. The electron-withdrawing nature of the sulfonyl group and chlorine significantly influences its reactivity, making it a valuable intermediate in organic synthesis, particularly in cycloaddition reactions and as a dienophile in Diels-Alder reactions .

Properties

IUPAC Name |

[(E)-2-chloroethenyl]sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWJASZMKWEDNV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C=C/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylsulfonyl-2-chloroethene can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with acetylene in the presence of a base, such as potassium carbonate, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{HC}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}=\text{CHCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylsulfonyl-2-chloroethene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding ethene derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of 1-phenylsulfonyl-2-azidoethene or 1-phenylsulfonyl-2-thioethene.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of ethene derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

PSCE serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo several types of reactions, such as substitution, oxidation, and reduction, which facilitate the formation of diverse chemical entities. For example:

- Substitution Reactions : The chloro group in PSCE can be replaced by nucleophiles like amines or thiols, leading to products such as 1-phenylsulfonyl-2-azidoethene or 1-phenylsulfonyl-2-thioethene.

- Oxidation Reactions : The phenylsulfonyl group can be oxidized to generate sulfone derivatives.

- Reduction Reactions : PSCE can be reduced to yield corresponding ethene derivatives.

Biological Applications

Potential Biological Activities

Research has indicated that PSCE may possess antimicrobial and antiviral properties. Its derivatives are being investigated for their potential therapeutic effects against various pathogens. For instance:

- Drug Development : PSCE is explored in the synthesis of pharmacologically active molecules aimed at treating diseases like psoriasis and rheumatoid arthritis. A derivative known as 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline has shown promising results as an orally bioavailable candidate for autoimmune disease treatment .

Industrial Applications

Production of Agrochemicals

In the industrial sector, PSCE is utilized in the production of agrochemicals and other industrial chemicals. Its ability to participate in various chemical reactions makes it a valuable building block for synthesizing herbicides and pesticides.

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that modifications of PSCE can lead to the development of new antimicrobial agents. For example, derivatives synthesized from PSCE have shown efficacy against bacterial strains resistant to conventional antibiotics. These findings highlight the potential for PSCE-derived compounds in addressing public health challenges posed by antibiotic resistance.

Case Study 2: Development of Anti-inflammatory Drugs

A study focused on the synthesis of RORγt inverse agonists derived from PSCE has shown significant anti-inflammatory effects in mouse models. These compounds exhibit enhanced bioavailability and lower toxicity compared to existing treatments, positioning them as promising candidates for further development .

Mechanism of Action

The mechanism of action of 1-Phenylsulfonyl-2-chloroethene involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Dichloroethene

- Structure : Two chlorine atoms on the same carbon of the ethene backbone.

- Reactivity : Highly volatile and reactive due to electron-deficient double bond; prone to polymerization and hydrolysis.

- Applications : Primarily used in polymer production (e.g., polyvinylidene chloride).

- Key Difference : Unlike 1-phenylsulfonyl-2-chloroethene, 1,1-dichloroethene lacks aromatic substitution, resulting in lower molecular weight and higher volatility .

2-Chloro-1-phenylethanone (2-Chloroacetophenone)

- Structure: A chlorinated acetophenone derivative with a ketone group.

- Reactivity : Undergoes nucleophilic substitution at the chloro site and participates in Friedel-Crafts alkylation.

- Applications : Used in tear gas formulations and as a pharmaceutical intermediate.

- Key Difference: The ketone functionality in 2-chloroacetophenone distinguishes its reactivity from the sulfonated ethene system in this compound. The latter’s sulfonyl group enhances electrophilicity, favoring conjugate addition over ketone-specific reactions .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Structure: A chalcone derivative with chlorothiophene and phenylpropenone moieties.

- Reactivity: Exhibits π-conjugation across the enone system, enabling photochemical and electrochemical applications.

- Key Difference : The thiophene ring introduces heterocyclic aromaticity, contrasting with the sulfonyl-ethene framework of this compound. This structural divergence leads to distinct electronic properties and solubility profiles .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Synthetic Utility: Compared to 2-chloroacetophenone, this compound offers superior leaving-group ability in substitution reactions due to the sulfonyl moiety’s electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenylsulfonyl-2-chloroethene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sulfonation and halogenation steps. For example, analogous sulfonyl chloride derivatives are synthesized under nitrogen atmospheres with solvents like ethanol or chloroform, followed by purification via recrystallization . Reaction optimization includes controlling stoichiometry (e.g., 1:1.05 molar ratios for alkylation steps) and temperature (e.g., 323 K for thioether formation) to minimize side reactions. Solvent selection (e.g., ethanol for solubility vs. chloroform for extraction) also impacts yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks .

- NMR Spectroscopy : Identifies chlorine and sulfonyl group positions via chemical shifts (e.g., NMR for carbonyl carbons) .

- Mass Spectrometry : Confirms molecular weight (e.g., 236.69 g/mol for analogous compounds) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact .

- Store in ventilated areas away from oxidizers; spills require neutralization with inert adsorbents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Tools like retrosynthesis algorithms (e.g., AI-powered models) analyze reaction databases to propose feasible pathways. For example, PubChem’s SMILES notation and InChI keys enable simulations of nucleophilic attack sites on the sulfonyl or chloroethene moieties . Density Functional Theory (DFT) calculations can model transition states for halogen displacement reactions .

Q. What strategies resolve contradictions in reported spectroscopic data for sulfonyl-chloroethene derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/X-ray data across studies (e.g., dihedral angles in vs. computational models).

- Isotopic Labeling : Use isotopes to distinguish chlorine environments in overlapping signals .

- Crystallographic Refinement : Apply riding models for H-atom positioning to reduce noise in X-ray data .

Q. How does the electronic nature of the sulfonyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, polarizing the chloroethene bond and enhancing susceptibility to nucleophilic substitution. For example, in Suzuki-Miyaura couplings, Pd catalysts activate the chloroethene carbon, while the sulfonyl group stabilizes intermediates via resonance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.